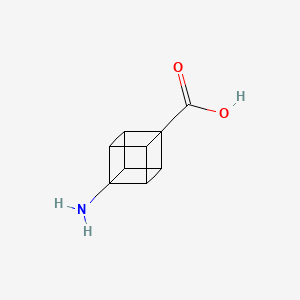

8-Aminocubane-1-carboxylic acid

Description

Historical Context and Structural Peculiarities of Cubane (B1203433)

Origin and Early Synthetic Challenges

The concept of cubane predates its creation, existing for a time as a theoretical "impossible molecule." uga.edu Chemists initially believed that a cubic arrangement of eight carbon atoms would be too strained to exist due to the severe deviation from the ideal 109.5° tetrahedral bond angle. wikipedia.orgacs.org Despite these predictions, Professor Philip E. Eaton and his graduate student Thomas W. Cole at the University of Chicago embarked on the ambitious challenge to construct this Platonic hydrocarbon. petrolpark.co.uk

Their landmark success was reported in 1964, marking a significant achievement in organic synthesis. wikipedia.orgacs.org The original multi-step synthesis was complex, but it definitively proved that the highly strained cubic framework could be created and isolated. petrolpark.co.ukic.ac.uk A few years later, this process was refined by other researchers, eventually leading to a more efficient five-step process that yields cubane-1,4-dicarboxylic acid, a key intermediate for accessing other cubane derivatives. ic.ac.ukic.ac.uk

Intrinsic Strain Energy and Unique Geometric Features

The defining characteristic of the cubane molecule is its immense strain energy, which has been experimentally and computationally determined to be approximately 166 kcal/mol. ic.ac.ukbris.ac.ukresearchgate.net This high level of strain is a direct consequence of its unique geometry. The carbon atoms are forced into unnatural 90° bond angles to form the cubic shape, a significant departure from the ideal sp³ hybridized bond angle of 109.5°. wikipedia.orgacs.org

This geometric constraint necessitates a substantial rehybridization of the carbon atomic orbitals. The endocyclic (cage) carbon-carbon bonds become rich in p-character, while the exocyclic carbon-hydrogen bonds gain significant s-character. ic.ac.uk This electronic redistribution influences the molecule's reactivity and physical properties. Despite the strain, the C-C bond distance is 1.573 Å, not dramatically different from that in a simple cyclobutane (B1203170) ring. ic.ac.ukbris.ac.uk

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈ | wikipedia.org |

| Molar Mass | 104.15 g/mol | wikipedia.org |

| Appearance | Transparent crystalline solid | wikipedia.org |

| Density | 1.29 g/cm³ | wikipedia.orgic.ac.uk |

| Melting Point | 130–131 °C | ic.ac.uk |

| Strain Energy | ~166 kcal/mol | ic.ac.ukbris.ac.uk |

| C-C-C Bond Angle | 90° | wikipedia.orgacs.org |

| C-C Bond Length | 1.573 Å | ic.ac.ukbris.ac.uk |

Kinetic Stability and Structural Rigidity

Despite its high thermodynamic instability due to enormous strain energy, cubane is surprisingly stable at room temperature and only decomposes slowly above 220°C. ic.ac.uk This property is known as kinetic stability. studysmarter.co.ukstackexchange.com The remarkable persistence of cubane is attributed to the absence of any low-energy pathways for decomposition. wikipedia.orgic.ac.uk Rearrangement or fragmentation of the cubic cage would require breaking strong carbon-carbon bonds and passing through high-energy transition states, creating a significant activation barrier that prevents decomposition under normal conditions. ic.ac.ukstackexchange.com Therefore, while thermodynamically unfavorable, cubane is kinetically trapped in its strained state. reddit.comlibretexts.org

The structure is also exceptionally rigid. The caged framework locks the eight carbon atoms into fixed positions, preventing the conformational flexibility seen in many other cyclic and polycyclic alkanes. This structural rigidity is a key feature that is exploited in molecular design. researchgate.net

Significance of Cubane as a Molecular Scaffold in Advanced Chemical Research

Three-Dimensionality and Precise Substituent Positioning in Molecular Design

The rigid, well-defined geometry of the cubane core makes it an exceptional molecular scaffold. biosynth.comresearchgate.net Unlike planar aromatic rings or conformationally flexible aliphatic chains, the cubane framework allows for the precise and predictable positioning of substituents in three-dimensional space. researchgate.net Functional groups can be attached to any of the eight vertices, leading to a variety of substitution patterns (e.g., 1,4-disubstituted, 1,3-disubstituted, 1,2-disubstituted) with fixed spatial relationships. biosynth.comnih.gov This ability to create complex and rigid three-dimensional structures is highly valuable in fields such as medicinal chemistry and materials science, where the specific orientation of functional groups is critical for molecular recognition and function. researchgate.netnih.gov

Cubane Derivatives as Benzene (B151609) Bioisosteres: Fundamental Concepts and Design Principles

One of the most significant applications of the cubane scaffold is its use as a bioisostere for the benzene ring. uga.edu A bioisostere is a chemical substituent or group that can be exchanged for another in a parent drug without significantly altering its biological activity. In 1992, Philip Eaton first proposed that cubane could serve as an ideal non-aromatic bioisostere for benzene. uga.edu

The rationale for this is based on their striking geometric similarities. The distance across the diagonal of the cubane cage (2.72 Å) is nearly identical to the diameter of a benzene ring (2.79 Å). uga.edu Furthermore, the substituents attached to a 1,4-disubstituted cubane project outwards with a bond orientation that closely mimics that of a para-substituted benzene ring. uga.edu Replacing a benzene ring with a cubane scaffold can offer several advantages in drug design. As a saturated, non-planar system, cubane can improve properties like solubility and metabolic stability, as it is not susceptible to the oxidative metabolic pathways that affect aromatic rings. nih.govprinceton.edu This design principle has been validated in numerous studies, where replacing a benzene ring with a cubane moiety has led to compounds with retained or even enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov

| Property | Cubane (1,4-disubstituted) | Benzene (para-substituted) | Reference |

|---|---|---|---|

| Core Structure | Saturated, 3D Cage | Aromatic, 2D Planar | biosynth.com |

| Key Dimension | Body Diagonal: ~2.72 Å | Diameter: ~2.79 Å | uga.edu |

| Substituent Orientation | Rigid, fixed vectors | Rigid, fixed vectors | uga.edu |

| Metabolic Profile | Resistant to aromatic oxidation | Prone to oxidative metabolism | princeton.edu |

Overview of Amino- and Carboxylic Acid Functionalized Cubanes: Focusing on 8-Aminocubane-1-carboxylic Acid as a Key Bifunctional Intermediate

The strategic functionalization of the cubane scaffold is crucial for its application as a versatile building block in medicinal chemistry and drug design. acs.orgnih.gov Among the various functionalized derivatives, those containing both amino and carboxylic acid groups are of particular interest due to their bifunctional nature. These groups provide convenient handles for further chemical modifications, such as amide bond formation, allowing for the incorporation of the rigid cubane core into larger molecular architectures. nih.gov

This compound emerges as a significant example of such a bifunctional intermediate. This compound possesses an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the cubane framework. This dual functionality allows it to act as a linker or a scaffold, connecting different molecular fragments with a defined three-dimensional orientation. acs.org The rigid nature of the cubane cage ensures that the appended groups are held in a fixed spatial relationship, a desirable feature in the design of specific-binding ligands and other complex molecules.

The synthesis of functionalized cubanes, including amino- and carboxyl-substituted derivatives, often starts from more readily available precursors like dimethyl cubane-1,4-dicarboxylate. acs.orgresearchgate.net A variety of synthetic methods have been developed to introduce different functional groups onto the cubane core, paving the way for the creation of a diverse library of cubane-based building blocks for drug discovery programs. acs.orgnih.gov

The hydrochloride salt of this compound is also a commonly used form of this compound in chemical synthesis and research. biosynth.combiosynth.com The presence of both an acidic and a basic group on the same rigid scaffold makes this compound and its derivatives valuable tools for constructing novel molecular entities with potential applications in various fields of chemistry and pharmacology.

Structure

3D Structure

Properties

IUPAC Name |

4-aminocubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGXOQKYGPHXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 8 Aminocubane 1 Carboxylic Acid

X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Conformation

While a specific single-crystal X-ray diffraction study for 8-aminocubane-1-carboxylic acid is not widely available in published literature, its solid-state architecture can be predicted based on the known structures of related cubane (B1203433) derivatives and the fundamental principles of crystallography. nih.govresearchgate.netamericanpharmaceuticalreview.com In its crystalline form, the molecule is expected to exist as a zwitterion, with the carboxylic acid proton transferred to the amino group, forming a carboxylate (COO⁻) and an ammonium (B1175870) (NH₃⁺) group. This is a common feature for amino acids.

The crystal lattice would be heavily influenced by intermolecular hydrogen bonding between the ammonium and carboxylate groups of adjacent molecules, creating a rigid, three-dimensional network. nih.gov The cubane cage itself is a highly strained, compact, and non-planar structure. The C-C-C bond angles within the cage are constrained to approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, leading to high ring strain. researchgate.net The C-C bond lengths are expected to be slightly elongated compared to typical alkanes. The substitution at the 1 and 8 positions (a 1,4-relationship on the cubane core) places the functional groups at opposite corners of the cubic structure.

Expected Crystallographic Parameters for this compound:

| Parameter | Expected Value/Observation | Rationale |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of similar complexity. |

| Space Group | Centrosymmetric | Zwitterionic amino acids often pack in centrosymmetric space groups. |

| C-C Bond Angle (Cage) | ~90° | Inherent geometry of the cubane core. researchgate.net |

| C-C Bond Length (Cage) | ~1.55 - 1.57 Å | Typical for strained cubane systems. |

| C-C-O and O-C-O Angles | ~115-125° | Standard for carboxylate groups. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. The high symmetry of the cubane cage, when substituted at the 1,4-positions, simplifies the spectrum.

In the ¹H NMR spectrum, the six protons on the cubane cage are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single, sharp singlet. The chemical shift of these methine protons is typically observed in the range of 3.9-4.2 ppm for substituted cubanes. The protons of the amino group (or ammonium group in acidic solution) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and pH. The carboxylic acid proton, if not exchanged with the solvent, would appear as a very deshielded singlet, typically above 10-12 ppm. libretexts.orgwhitman.edu

The ¹³C NMR spectrum is also simplified by symmetry. It would be expected to show four distinct signals: one for the carboxylic carbon, one for the carbon bearing the amino group, one for the six equivalent methine carbons of the cage, and one for the bridgehead carbon attached to the carboxyl group. The carboxyl carbon is the most deshielded, appearing around 170-185 ppm. libretexts.orglibretexts.org The carbons of the cubane cage itself have characteristic shifts that are influenced by substitution.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | >10 | broad singlet | -COOH |

| ¹H | ~4.0 | singlet | 6 x CH (cubane cage) |

| ¹H | Variable | broad singlet | -NH₂ |

| ¹³C | 170-185 | singlet | -C OOH |

| ¹³C | ~55-65 | singlet | C -NH₂ |

| ¹³C | ~45-55 | singlet | 6 x C H (cubane cage) |

Note: Predicted values are based on data for related structures like cubane-1,4-dicarboxylic acid and general values for functional groups. libretexts.orgspectrabase.com

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of its molecular formula, C₉H₉NO₂. The calculated exact mass is 163.063328530 Da. nih.gov

Electron impact (EI) ionization would likely lead to significant fragmentation. The molecular ion peak (M⁺˙) at m/z = 163 would be observed. Key fragmentation pathways characteristic of carboxylic acids include the loss of a hydroxyl radical (•OH) to give a peak at m/z 146 (M-17) and the loss of the entire carboxyl group (•COOH) to give a peak at m/z 118 (M-45). libretexts.orgyoutube.com Another expected fragmentation is the loss of CO₂ (44 Da) from the molecular ion, leading to a fragment at m/z 119.

The highly stable cubane cage itself is resistant to fragmentation, so many observed ions would be expected to retain the core cubane structure. Alpha-cleavage adjacent to the amino group is a common fragmentation pathway for amines, but in this rigid system, rearrangements and cage-opening pathways might become more significant. libretexts.org

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 163 | [C₉H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 146 | [C₉H₈NO]⁺ | Loss of •OH |

| 118 | [C₈H₈N]⁺ | Loss of •COOH |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides definitive evidence for the functional groups present in this compound.

The IR spectrum is expected to be dominated by features of the carboxylic acid and amino groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band would be the N-H stretching vibrations of the primary amine, typically appearing as one or two sharper peaks around 3300-3500 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1700 and 1760 cm⁻¹. quimicaorganica.orgechemi.com If the molecule exists as a zwitterion in the solid state, this C=O stretch would be replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. Other key absorptions include the C-O stretch and O-H bend of the carboxylic acid, and the N-H bending (scissoring) vibration of the amine group around 1590-1650 cm⁻¹. orgchemboulder.com

Raman spectroscopy would provide complementary information. The C=O stretch is also a strong band in the Raman spectrum. The symmetric vibrations of the cubane cage would be particularly Raman-active due to the change in polarizability, providing a unique fingerprint for the cage structure itself. ias.ac.in

Characteristic Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

|---|---|---|

| 3300-3500 | IR/Raman | N-H Stretch (Amine) |

| 2500-3300 | IR | O-H Stretch (Carboxylic Acid, very broad) |

| 1700-1760 | IR/Raman | C=O Stretch (Carbonyl) |

| ~1600 | IR/Raman | N-H Bend (Amine) |

| 1550-1610 | IR/Raman | COO⁻ Asymmetric Stretch (Zwitterion) |

| 1300-1420 | IR/Raman | COO⁻ Symmetric Stretch (Zwitterion) |

Chemical Reactivity and Transformation Pathways of 8 Aminocubane 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C1 position of the cubane (B1203433) is a key handle for a variety of synthetic transformations, most notably for the formation of amide and ester derivatives. These reactions typically proceed through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an incoming nucleophile. libretexts.org

Amide Bond Formation: Coupling with Amines for Peptide and Amide Synthesis

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of peptides and other biologically relevant molecules. The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, coupling reagents are commonly employed to activate the carboxylic acid.

While specific literature detailing the amide coupling reactions of 8-aminocubane-1-carboxylic acid is limited, the general principles of peptide synthesis are applicable. researchgate.net These methods have been successfully applied to other cubane-containing amino acids. For instance, a cubylglycine derivative was synthesized and subsequently coupled to form a dipeptide, demonstrating that the cubane scaffold is compatible with standard peptide synthesis conditions. researchgate.net

The process typically involves two key strategies:

Activation of the Carboxylic Acid: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating attack by the amine nucleophile. khanacademy.org

Protection of Functional Groups: In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. For a molecule like this compound, the amino group would need to be protected (e.g., as a Boc or Fmoc derivative) before the carboxylic acid is activated and coupled with another amino acid or amine. libretexts.org

The efficiency of these coupling reactions can be influenced by the nature of the amino acids involved. nih.govnih.gov The steric bulk of the cubane cage might affect coupling rates, a factor that requires consideration when designing synthetic routes.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent | Name | Byproduct | Notes |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is a precipitate, which can complicate purification. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Easier to remove during aqueous workup. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Known for high coupling efficiency, especially in difficult cases. |

| SOCl₂ | Thionyl Chloride | SO₂ and HCl (gases) | Can be used for a one-pot synthesis from the carboxylic acid. rsc.org |

Esterification and Anhydride Formation

Esterification: The conversion of the carboxylic acid moiety to an ester is another fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comyoutube.com

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated to yield the ester. masterorganicchemistry.com Given the standard reactivity of functional groups on the cubane core, this compound is expected to undergo Fischer esterification readily, provided the amino group is appropriately protected to prevent it from acting as a competing nucleophile or base. ic.ac.uk

Anhydride Formation: Acid anhydrides can be prepared from carboxylic acids, typically by reacting the acid with a more reactive derivative like an acid chloride. libretexts.org For example, reacting this compound (with its amino group protected) with 8-(chloroformyl)cubane-1-carboxylate would, in principle, yield the corresponding symmetrical anhydride. Symmetrical anhydrides can also be formed by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. libretexts.org

Reactivity of the Amino Moiety

The amino group at the C8 position is a potent nucleophile and a base, making it a versatile site for derivatization.

Acylation and Urethane Formation

Acylation: The amino group of this compound can be readily acylated by reaction with acid chlorides or acid anhydrides to form amides. This is a standard transformation for primary amines. For instance, reaction with acetyl chloride would yield N-acetyl-8-aminocubane-1-carboxylic acid. In such reactions, a base is typically added to neutralize the HCl or carboxylic acid byproduct generated. khanacademy.org Copper-catalyzed N-acylation using acyl halides has also been reported for other amino-functionalized aromatic systems and could be applicable here. nih.gov

Urethane Formation: Urethanes (or carbamates) are commonly formed by reacting an amine with an isocyanate or a chloroformate. These functional groups are particularly important as protecting groups for amines in peptide synthesis (e.g., Boc and Fmoc groups). The amino group of this compound would be expected to react with reagents like di-tert-butyl dicarbonate (B1257347) (for Boc protection) or 9-fluorenylmethyloxycarbonyl chloride (for Fmoc protection) under standard conditions.

Nucleophilic Reactions and Derivatization Strategies

As a primary amine, the amino group can participate in a wide range of nucleophilic reactions. These include reactions with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines. It can also undergo alkylation with alkyl halides, although controlling the degree of alkylation can be challenging. Such derivatization strategies are crucial for incorporating the aminocubane scaffold into larger, more complex molecules for various applications, including medicinal chemistry. researchgate.netnih.gov

Transformations of the Cubane Cage within the Functionalized Scaffold

The cubane cage is a kinetically stable but thermodynamically strained system. wikipedia.org This high strain energy (161.5 kcal mol⁻¹) makes it susceptible to rearrangement reactions, often catalyzed by transition metals, particularly silver(I) and palladium(II) ions. elte.huchemrxiv.org

The most common rearrangement of the cubane skeleton is its isomerization to the cuneane skeleton. elte.huchemrxiv.org The mechanism is proposed to involve oxidative addition of the metal ion to a C-C bond of the cubane, followed by a carbocation rearrangement. chemrxiv.org

The substituents on the cubane cage play a critical role in these transformations. For example, cubane-1,4-dicarboxylic acid has been shown to rearrange chemoselectively to cuneane-2,6-dicarboxylic acid in the presence of silver nitrate (B79036) in water. elte.hu Interestingly, this rearrangement can also occur without a metal catalyst in polar, protic solvents like water, although it may be accompanied by slow cage decomposition or ring-opening to form cyclooctatetraene (B1213319) derivatives. elte.hu However, attempts to induce a similar rearrangement with cubane monocarboxylic acid, a closer analogue to the title compound, reportedly led to slow decomposition or no reaction, suggesting that the substitution pattern is crucial for facilitating the isomerization. elte.hu

More recent research has explored "scaffold editing" of cubanes, demonstrating catalyst-controlled isomerizations into homocubanes and homocuneanes, further expanding the chemical space accessible from this unique starting material. researchgate.netnih.gov These transformations highlight the potential to convert the this compound scaffold into a variety of other strained cage systems, although specific studies on this substrate have not been reported.

Table 2: Reported Rearrangements of Substituted Cubanes

| Starting Material | Catalyst/Conditions | Product(s) | Reference |

|---|---|---|---|

| Cubane-1,4-dicarboxylic acid | AgNO₃, H₂O | Cuneane-2,6-dicarboxylic acid | elte.hu |

| Cubane-1,4-dicarboxylic acid | Polar, protic solvents (e.g., H₂O), heat | Cuneane-2,6-dicarboxylic acid, decomposition products | elte.hu |

| Cubane monocarboxylic acid | Various | Slow cage decomposition or no reaction | elte.hu |

Metal-Catalyzed Rearrangements and Skeletal Isomerization (e.g., Cubane to Cuneane)

The strained σ-bonds of the cubane skeleton are susceptible to rearrangement catalyzed by certain metal ions, most notably silver(I) (Ag⁺) and rhodium(I) (Rh(I)). wikipedia.org This isomerization process can convert the highly symmetric cubane cage into its less symmetrical, chiral isomer, cuneane. nih.govresearchgate.netchemrxiv.org

The rearrangement of 1,4-disubstituted cubanes, analogous to the substitution pattern of this compound, has been a subject of detailed investigation. The regiochemical outcome of the Ag(I)-catalyzed isomerization is highly dependent on the electronic properties of the substituents at the C1 and C4 positions. nih.gov This allows for the selective synthesis of either 2,6-disubstituted or 1,3-disubstituted cuneanes. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, have indicated that the reaction proceeds through a short-lived, non-classical carbocation intermediate, with the regioselectivity being governed by a charge-controlled model. nih.gov

Generally, when a cubane is substituted with two electron-withdrawing groups (EWGs), the rearrangement favors the formation of the 2,6-disubstituted cuneane. Conversely, the presence of one electron-donating group (EDG) and one EWG tends to yield the 1,3-disubstituted cuneane as the major product. nih.gov For instance, the rearrangement of cubane-1,4-dimethyl ester, which has two EWGs, proceeds effectively with silver salts to yield the corresponding 2,6-disubstituted cuneane. nih.gov However, cubanes bearing certain functional groups, such as a Troc-protected amino group, have been reported to fail to rearrange, leading to complex product mixtures. nih.gov Rhodium catalysts can also induce skeletal rearrangement, with cubane itself forming syn-tricyclooctadiene, which can then thermally decompose to cyclooctatetraene. wikipedia.org

| C1-Substituent | C4-Substituent | Major Cuneane Product | Rationale | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Electron-Withdrawing Group (EWG) | 2,6-disubstituted | Favored pathway when both substituents are electronically similar EWGs. | nih.gov |

| Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) | 1,3-disubstituted | Charge-controlled mechanism favors this isomer with dissimilar electronic groups. | nih.govnih.gov |

| p-Tolyl | Ester | 1,3-disubstituted | Example of an EDG (p-tolyl) and an EWG (ester) directing the rearrangement. | nih.gov |

| Hydroxymethyl | Hydroxymethyl | 1,3-disubstituted | Rearrangement proceeds in high yield to the 1,3-isomer. | nih.gov |

| Amide | Varies | Inhibited Rearrangement | Coordination of Ag(I) to the Lewis basic amide can prevent the catalytic cycle. | nih.gov |

Challenges and Methodologies for C-H Bond Activation on the Cubane System

Direct functionalization of the cubane C-H bonds represents a significant synthetic challenge but is crucial for creating complex, poly-functionalized cubane derivatives. wikipedia.orgresearchgate.net The difficulty stems from the exceptional strength of the cubane C(sp³)–H bond, which has a calculated bond dissociation energy (BDE) of approximately 105 kcal/mol, similar to that of methane (B114726) and among the strongest C(sp³)–H bonds known. researchgate.netresearchgate.net Despite this high stability, several strategies have been developed to achieve C-H activation on the cubane skeleton.

The primary methodologies can be categorized as follows:

Directed ortho-Metalation: This is a predominant strategy that utilizes a directing group, typically an amide, to guide a metalating agent (e.g., an organolithium base) to a specific C-H bond. researchgate.net This approach, however, is often limited by the requirement for strong basic conditions and a restricted range of compatible electrophiles. researchgate.net

Radical-Mediated Functionalization: This method involves the abstraction of a hydrogen atom from a cubane C-H bond to generate a cubyl radical, which can then react with a suitable partner. researchgate.netresearchgate.net The challenge lies in finding a hydrogen atom abstractor strong enough to break the robust C-H bond. researchgate.net Recent advances include photocatalytic methods that enable the direct generation of cubyl radicals under milder conditions, which can then participate in reactions like conjugate additions to Michael acceptors. researchgate.net

Transition Metal-Catalyzed C-H Activation: While challenging, progress has been made in developing catalytic systems for cubane C-H functionalization. researchgate.net These methods offer the potential for greater efficiency and selectivity. For example, Fe-catalyzed C-C coupling reactions have been demonstrated using redox-active esters derived from cubane carboxylic acids. nih.gov

The selective activation of one C-H bond over another in a complex molecule remains a significant hurdle, requiring careful control of reagents and reaction conditions. nih.gov

| Methodology | Mechanism/Key Features | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation | An amide directing group positions an organometallic base for deprotonation of an adjacent C-H bond. | Site-selective functionalization. | Requires strong bases, limited electrophile scope, directing group may be difficult to modify. | researchgate.netresearchgate.net |

| Radical-Mediated Functionalization | Hydrogen Atom Transfer (HAT) generates a cubyl radical for subsequent reaction. | Avoids harsh basic conditions; can be achieved via photocatalysis. | Requires a strong hydrogen abstractor due to high C-H BDE (~105 kcal/mol). | researchgate.netresearchgate.net |

| Transition Metal Catalysis | A metal catalyst directly inserts into or cleaves the C-H bond. | Potential for high efficiency and novel transformations. | The inertness of the C-H bond makes catalytic turnover difficult to achieve. | researchgate.netnih.gov |

Investigations into the Stability and Controlled Decomposition Pathways of Amino-Functionalized Cubanes

While the cubane cage is kinetically stable, its high degree of strain energy makes it thermodynamically unstable. wikipedia.orgresearchgate.net The introduction of functional groups can significantly influence this stability. Electron-rich substituents, such as amino or hydroxyl groups, can potentially facilitate decomposition pathways by stabilizing reactive intermediates. wikipedia.org

The stability of amine-functionalized molecules is a multifaceted issue involving thermal, hydrothermal, and chemical degradation pathways. rsc.orgresearchgate.net For an amino-functionalized cubane, several factors could influence its stability:

Thermal Stability: The inherent thermal stability of an amine is related to its volatility and the strength of its bonds. researchgate.net In the solid state, the rigid cubane lattice likely imparts significant thermal stability, but at elevated temperatures, decomposition could be initiated.

Chemical Stability (Oxidation): Amines are susceptible to oxidation, especially in the presence of oxygen, which can lead to degradation. rsc.orgresearchgate.net This is a potential decomposition pathway for this compound, particularly under oxidative conditions or at high temperatures in the presence of air.

Influence of Substituents: The amino group, being electron-rich, can influence the electronic structure of the cubane cage. This can stabilize intermediates that might form during decomposition, effectively lowering the activation energy for skeletal breakdown compared to the unsubstituted parent cubane. wikipedia.org

Controlled decomposition or rearrangement of functionalized cubanes has been observed. For example, the treatment of cubane carboxamides with oxalyl chloride does not lead to simple conversion but results in a rearrangement to a norcubane-furanone derivative, representing a controlled skeletal transformation pathway. wikipedia.org Understanding these pathways is critical for defining the operational limits for the use of amino-functionalized cubanes in various applications and for designing novel synthetic transformations.

| Factor | Description of Impact | Potential Decomposition/Transformation Pathway | Reference |

|---|---|---|---|

| High Temperature | Provides energy to overcome the kinetic barrier to decomposition. | Thermal degradation of the amine; potential breakdown of the cubane cage. | rsc.orgresearchgate.net |

| Oxidizing Agents (e.g., O₂) | The amine functional group is susceptible to oxidation. | Oxidative degradation of the amino group, which could destabilize the cage. | rsc.org |

| Electron-Rich Substituents | Substituents like -NH₂ can stabilize reactive intermediates (e.g., cubene tautomers). | Facilitated decomposition compared to unsubstituted cubane. | wikipedia.org |

| Specific Reagents | Reagents can induce controlled rearrangements rather than complete decomposition. | Oxidation of a cubane carboxamide with oxalyl chloride yields a norcubane-furanone derivative. | wikipedia.org |

Computational and Theoretical Investigations of 8 Aminocubane 1 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules like 8-aminocubane-1-carboxylic acid. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for understanding the molecule's behavior.

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. wikipedia.org The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. wikipedia.orgschrodinger.comossila.com A smaller HOMO-LUMO gap generally indicates higher reactivity and the ability to absorb light at longer wavelengths. wikipedia.orglibretexts.org

For derivatives of cubane (B1203433), the HOMO-LUMO gap is influenced by the nature of the substituents. In the case of this compound, the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group is expected to modulate the electronic structure. While specific calculations for this compound are not widely published, studies on related amino acids show that carboxylation can significantly alter the HOMO-LUMO gap. arxiv.org The electronic and chemical structures can be determined using first-principles Density Functional Theory (DFT) calculations. arxiv.org The energy of the HOMO is a key factor in a molecule's capacity to donate electrons, which is its oxidation potential. ossila.com

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps are three-dimensional representations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for visualizing regions of positive and negative electrostatic potential, which in turn helps in understanding intermolecular interactions and predicting reactive sites. libretexts.orgresearchgate.netwuxiapptec.com Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netwuxiapptec.com

In this compound, the amino group is expected to be a region of negative electrostatic potential due to the lone pair of electrons on the nitrogen atom. Conversely, the acidic proton of the carboxylic acid group will be a site of high positive electrostatic potential. The cubane framework itself will also exhibit a complex charge distribution influenced by the attached functional groups. The negative charges of carboxylate groups have a significant impact on the appearance of ESP maps. nih.gov The analysis of ESP maps can provide insights into how the molecule interacts with other molecules, including solvents and biological receptors.

Thermochemical Analysis of Cubane Systems

The high degree of ring strain in the cubane cage is a defining feature that profoundly influences its thermochemical properties.

Calculation of Enthalpies of Formation and Strain Energy

The enthalpy of formation (ΔfH°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. For cubane, the gas-phase enthalpy of formation has been calculated to be approximately 603.4 ± 4 kJ mol⁻¹. acs.org This high positive value reflects the large amount of energy stored in the molecule.

Strain energy is the excess energy of a molecule due to its distorted bond angles and lengths compared to an ideal, strain-free reference compound. The strain energy of cubane is exceptionally high, with calculated values around 667.2 kJ mol⁻¹ (or approximately 169.13 kcal/mol). acs.orgresearchgate.netnih.gov This immense strain is a direct consequence of the 90° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.

The introduction of substituents can alter the strain energy of the cubane cage. researchgate.netnih.gov For example, studies on polynitrocubanes have shown that the strain energy can increase with the number of nitro groups. researchgate.netnih.gov Conversely, other substituents might have a stabilizing or destabilizing effect depending on their electronic and steric properties. For instance, the azido (B1232118) group can release some of the strain energy in the cubane skeleton when the number of azido groups is less than seven. researchgate.netnih.gov

| Compound | Calculated Strain Energy (kcal/mol) | Method |

| Cubane | 169.13 | Homodesmotic reaction (DFT-B3LYP/6-31G*) researchgate.netnih.gov |

| Octanitrocubane | 257.20 | Isodesmotic reaction researchgate.netnih.gov |

| Octaazidocubane | 166.48 | Isodesmotic reaction researchgate.netnih.gov |

Determination of Bond Dissociation Energies and Predictions of Kinetic Stability

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The C-H bond dissociation enthalpy of cubane has been determined to be approximately 438.4 ± 4 kJ mol⁻¹. acs.org Despite its high thermodynamic instability due to strain, cubane is kinetically stable. This stability is attributed to the lack of low-energy pathways for decomposition. rsc.orgwikipedia.org The pyrolysis of cubane, for instance, requires high temperatures and proceeds through the formation of a highly vibrationally excited cyclo-octatetraene intermediate. rsc.org

The kinetic stability of cubane derivatives is a crucial factor for their practical applications. Computational methods can be employed to predict BDEs for various bonds within a molecule, providing insights into potential decomposition pathways. umn.edursc.orgresearchgate.net For this compound, the BDEs of the C-N and C-C(OOH) bonds would be of particular interest to assess its thermal stability.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. slideshare.net For flexible molecules, conformational analysis is essential to identify the low-energy arrangements of atoms. slideshare.netnih.gov

Prediction of Three-Dimensional Architectures and Steric Orientations

Computational methods, particularly density functional theory (DFT), are pivotal in predicting the three-dimensional architecture of substituted cubanes like this compound. These methods allow for the calculation of stable conformations and the spatial orientation of substituent groups.

The cubane cage is a rigid structure, and the primary determinants of the three-dimensional arrangement of this compound are the bond lengths and angles of the amino and carboxylic acid substituents relative to the cage. The orientation of these groups is crucial for the molecule's interaction with biological targets or its assembly in materials.

Computational models can predict the most stable rotamers of the carboxylic acid group and the pyramidal geometry of the amino group. These predictions are essential for understanding how the molecule will present itself in a biological active site or how it will pack in a crystal lattice.

Table 1: Predicted Geometric Parameters for Substituted Cubanes

| Compound | Substituent | C-C Bond Length (Å) (average) | C-X Bond Length (Å) |

|---|---|---|---|

| Cubanecarboxylic acid | -COOH | 1.57 | 1.51 (C-C) |

| Aminocubane | -NH₂ | 1.57 | 1.47 (C-N) |

Note: The data in this table is derived from typical bond lengths and computational studies on substituted cubanes. Actual values may vary depending on the level of theory and basis set used in the calculation.

Influence of Substituent Effects on Cage Geometry and Reactivity

Substituents can significantly influence the electronic structure and, to a lesser extent, the geometry of the cubane cage. The high degree of s-character in the exocyclic C-H bonds of cubane makes it surprisingly acidic for a hydrocarbon. The introduction of electron-withdrawing or electron-donating groups can modulate this acidity and the reactivity of the cage itself.

A theoretical study using DFT and the Quantum Theory of Atoms in Molecules (QTAIM) on various substituted cubanes has shown that substituents can alter the charge density of the carbon-carbon bonds within the cage, which in turn can affect the strain energy. researchgate.net Electron-withdrawing groups, such as a nitro group, tend to increase the strain, while electron-donating groups can have the opposite effect. researchgate.net

For this compound, the amino group (-NH₂) is an electron-donating group, while the carboxylic acid group (-COOH) is electron-withdrawing. Their combined effect on the cubane cage is a complex interplay that can be elucidated through computational analysis of the electron density distribution and bond critical points. These computational studies can predict how the electronic character of the cubane vertices is altered, which has implications for the molecule's reactivity in, for example, electrophilic or nucleophilic substitution reactions.

The reactivity of the substituent groups themselves is also influenced by the cubane cage. The high s-character of the carbon orbitals of the cage can affect the acidity of the carboxylic acid proton and the basicity of the amino group.

Table 2: Calculated Mulliken Charges on Substituent Atoms in a Model Substituted Cubane

| Substituent | Atom | Mulliken Charge (a.u.) |

|---|---|---|

| -COOH | C | +0.45 |

| O (carbonyl) | -0.35 | |

| O (hydroxyl) | -0.40 | |

| -NH₂ | N | -0.50 |

Note: This data is illustrative and based on general principles of computational chemistry applied to substituted cubanes. The exact values would require specific calculations for this compound.

In Silico Studies for Structure-Property Relationship Elucidation in Cubane-Based Molecules

In silico studies are instrumental in establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) for cubane-based molecules. These studies use computational models to correlate the structural or electronic features of molecules with their physicochemical properties or biological activities.

For a molecule like this compound, in silico methods can be used to predict a range of properties, including its lipophilicity (logP), aqueous solubility, and potential for hydrogen bonding. These properties are critical for its potential application in medicinal chemistry, where cubanes are explored as bioisosteres for phenyl rings. The rigid nature of the cubane scaffold provides a fixed orientation for substituents, which is an advantageous feature for QSAR modeling.

By systematically varying the substituents on the cubane core in silico, researchers can build models that predict how changes in the molecular structure will affect a desired property. For instance, the introduction of different functional groups in place of the amino or carboxylic acid groups in this compound could be computationally screened to optimize properties like binding affinity to a specific protein target.

Table 3: Computationally Predicted Properties of Cubane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| Cubanecarboxylic acid | C₉H₈O₂ | 148.16 | 1.3 |

| 4-Methoxycarbonylcubanecarboxylic acid | C₁₁H₁₀O₄ | 206.19 | 1.1 |

Source: Data obtained from PubChem. nih.govnih.govnih.gov

These in silico predictions provide valuable guidance for synthetic chemists, helping to prioritize the synthesis of compounds with the most promising profiles and reducing the need for extensive and costly experimental screening.

Applications of 8 Aminocubane 1 Carboxylic Acid in Advanced Materials and Molecular Design

Role as a Versatile Building Block in Complex Molecular Architectures

The inherent rigidity and well-defined substitution patterns of the cubane (B1203433) core make 8-aminocubane-1-carboxylic acid and its parent compound, cubane-1,4-dicarboxylic acid, valuable components in the construction of complex molecular architectures. ontosight.aisoton.ac.uk These cubane derivatives serve as foundational elements for creating materials with tailored properties and for engineering supramolecular assemblies with a high degree of precision.

In materials science, there is a continuous search for molecular components that can act as rigid spacers or linkers to construct well-ordered, high-performance materials. Cubane derivatives, including this compound, are exceptional candidates for this role. soton.ac.uk The cubane cage provides a stiff, non-aromatic scaffold that can be incorporated into polymers and other materials to control their three-dimensional structure. ic.ac.uksoton.ac.uk

The utility of cubane-1,4-dicarboxylic acid, a closely related compound, has been demonstrated in the synthesis of novel liquid crystals. szfki.hu By serving as the central rigid core, it influences the mesomorphic properties of the resulting materials. szfki.hu Similarly, the bifunctional nature of this compound, with its amino and carboxylic acid groups at opposite corners of the cube, allows for its integration into polymer chains or metal-organic frameworks (MOFs). This precise 1,4-disubstitution pattern mimics the para-substitution of a benzene (B151609) ring but in a three-dimensional space, offering unique possibilities for creating materials with novel topologies and functionalities. ic.ac.uk The defined geometry of the cubane unit ensures that the resulting materials have predictable and controllable porous structures or electronic properties.

The incorporation of the cubyl group is also expected to lead to materials with high density, a desirable characteristic for applications where volume is a critical factor. dtic.mil Research has explored the use of cubane derivatives in developing new materials with unique properties, leveraging the distinctive cubic structure as a building block. ontosight.ai

Table 1: Comparison of Benzene and Cubane as Linkers

| Feature | Benzene | Cubane |

| Geometry | Planar | Three-dimensional, cubic |

| Flexibility | Relatively rigid, but allows for some rotational freedom | Highly rigid and conformationally constrained |

| Substitution Patterns | Ortho, meta, para | 1,2-, 1,3-, 1,4-disubstituted |

| Electronic Properties | Aromatic, delocalized π-system | Saturated, non-aromatic |

| Applications in Materials | Liquid crystals, polymers, MOFs | Potential for novel liquid crystals, high-density polymers, and unique MOF topologies ic.ac.ukszfki.hudtic.mil |

Supramolecular chemistry relies on the precise control of non-covalent interactions, such as hydrogen bonding and dispersion forces, to build large, well-defined assemblies from smaller molecular components. nih.gov The rigid and predictable geometry of this compound makes it an excellent candidate for designing such systems. The amino and carboxylic acid groups can participate in directional hydrogen bonding, guiding the self-assembly of molecules into specific architectures like sheets, tubes, or cages.

Scaffold for Peptide and Peptidomimetic Research

The development of peptides and peptidomimetics with specific biological activities is a major focus of medicinal chemistry. The introduction of unnatural amino acids and rigid scaffolds is a common strategy to enhance the stability, selectivity, and efficacy of these molecules. nih.govunibo.it this compound, as a constrained amino acid analogue, offers a unique scaffold for these applications. ic.ac.uk

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptide chains. beilstein-journals.orgnih.gov The methodology involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. nih.gov The bifunctional nature of this compound, with its protected amino and carboxylic acid groups, makes it amenable to standard SPPS protocols.

The process would involve:

Attachment to Resin: The carboxylic acid group of a protected this compound derivative can be coupled to the solid support resin. nih.gov

Deprotection: The protecting group on the amino function is removed. nih.gov

Coupling: The next amino acid in the sequence is activated and coupled to the free amino group of the cubane moiety. beilstein-journals.orgnih.gov

Repeat: This cycle of deprotection and coupling is repeated to elongate the peptide chain. nih.gov

The integration of rigid, non-natural amino acids like this compound can be challenging and may require optimization of coupling conditions to overcome potential steric hindrance from the bulky cubane cage. sigmaaldrich.com However, the ability to incorporate such a unique structural element into a peptide chain opens up new avenues for designing novel peptidomimetics. nih.gov

One of the major challenges in peptide-based drug design is the inherent flexibility of peptide chains, which can lead to poor receptor binding and susceptibility to enzymatic degradation. Introducing conformational constraints is a key strategy to overcome these limitations. researchgate.netnih.gov The rigid cubane framework of this compound serves as an excellent tool for this purpose. ic.ac.uk

By incorporating this cubane-based amino acid into a peptide sequence, the conformational freedom of the peptide backbone is significantly reduced. nih.gov This can lock the peptide into a specific three-dimensional structure that is optimal for binding to a biological target, such as a receptor or enzyme. ic.ac.ukresearchgate.net This pre-organization of the bioactive conformation can lead to enhanced potency and selectivity. researchgate.net Furthermore, the non-natural structure of the cubane cage can impart resistance to proteases, thereby increasing the in vivo half-life of the peptide. The use of conformationally restricted amino acids is a powerful approach in the design of peptidomimetics and in the development of new therapeutic agents. nih.gov

Advanced Drug Design Principles: Beyond Canonical Benzene Bioisosterism

The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties, is a fundamental principle in drug design. drughunter.comnih.gov The goal is often to improve a molecule's pharmacokinetic profile, reduce toxicity, or enhance its biological activity. researchgate.net The cubane cage has emerged as a fascinating three-dimensional bioisostere for the flat benzene ring. youtube.comnih.gov

While a benzene ring is aromatic and planar, the cubane core is a saturated, lipophilic, and rigid cubic structure. ic.ac.ukwikipedia.org The distance between the para positions of a benzene ring is comparable to the body diagonal of the cubane cage, allowing cubane to mimic the spatial presentation of substituents. ic.ac.uk However, the cubane scaffold offers the unique advantage of presenting substituents in a well-defined three-dimensional arrangement, which is not possible with a flat aromatic ring. ic.ac.ukyoutube.com

Replacing a benzene ring with a cubane moiety in a drug candidate can lead to several potential benefits:

Improved Metabolic Stability: Benzene rings can be susceptible to metabolic oxidation, sometimes forming toxic metabolites. youtube.com The saturated nature of the cubane cage makes it biologically stable and less prone to such metabolic transformations. ic.ac.uk

Enhanced Binding Interactions: The 3D arrangement of substituents on the cubane scaffold can lead to different and potentially stronger interactions with the target protein or receptor compared to the planar arrangement on a benzene ring. youtube.com

Novel Intellectual Property: The use of the unique cubane scaffold can lead to the development of new chemical entities with distinct intellectual property. nih.gov

An extensive study exploring the cubane phenyl ring bioisostere paradigm has shown that while it is a valuable tool, its success is context-dependent. nih.gov For example, cubane maintained bioisosterism in the case of the antiparasitic agent benznidazole. nih.gov This highlights the potential of this compound and other cubane derivatives to serve as building blocks in the design of next-generation therapeutics, moving beyond the traditional reliance on aromatic scaffolds.

Elucidation of Influence on Physicochemical Properties Relevant to Molecular Engineering (e.g., Solubility, Metabolic Stability)

The physicochemical properties of this compound and its derivatives are of fundamental interest in molecular engineering. The rigid cubane core, combined with the amino and carboxylic acid functionalities, dictates its behavior in various environments.

Solubility: The solubility of carboxylic acids is influenced by the polarity imparted by the carboxyl group, which can engage in hydrogen bonding with water. savemyexams.comlibretexts.org However, this solubility tends to decrease as the size of the nonpolar hydrocarbon portion of the molecule increases. savemyexams.comlibretexts.org In the case of this compound, the compact, three-dimensional structure of the cubane cage and the presence of both an acidic carboxyl group and a basic amino group can lead to zwitterionic character, potentially influencing its solubility profile. The replacement of other aromatic or cyclic moieties with a cubane structure has been explored as a strategy to enhance water solubility in some drug candidates. pressbooks.pub

Metabolic Stability: The metabolic stability of a compound is a critical factor in pharmaceutical design, as rapid metabolism can diminish the bioavailability and efficacy of a drug. researchgate.net The cubane cage is generally considered to be metabolically robust due to the absence of easily oxidizable C-H bonds found in aromatic systems like the phenyl group. pressbooks.pub Studies on cubane-containing analogues of existing drugs have shown that the cubane core can be less susceptible to metabolic degradation. uq.edu.au For instance, replacing a phenyl ring with a cubane cage can increase metabolic stability by preventing the formation of certain metabolites. pressbooks.pub The carboxylic acid group itself can be a site for metabolic transformations, and its modification is a common strategy to improve a drug's metabolic profile. researchgate.net

Below is a table summarizing key computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C9H9NO2 | nih.gov |

| Molecular Weight | 163.17 g/mol | nih.gov |

| XLogP3-AA | -3.3 | nih.gov |

| Polar Surface Area | 63.3 Ų | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Development of Cubane-Based Analogues for Fundamental Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. The cubane moiety has been incorporated into various molecules to probe these relationships, often serving as a rigid scaffold or a bioisostere for other groups, most notably the phenyl ring. uq.edu.auacs.org

The synthesis of cubane analogues of known pharmaceuticals allows for a direct comparison of their biological activities. acs.org For example, in a study of morphine and oxymorphone analogues, replacing an N-methyl group with an N-cubylmethyl group resulted in improved binding to opioid receptors, although not as potent as the corresponding N-allyl derivatives. acs.org This suggests that while the electronic properties of the cubane were favorable, its larger size introduced some unfavorable steric interactions. acs.org

In another example, a cubane analogue of the histone deacetylase inhibitor SAHA (suberoylanilide hydroxamic acid) demonstrated comparable activity against tumor cells but was significantly less toxic to normal cells. acs.org These findings highlight that substituting a phenyl group with a cubane does not guarantee retention or enhancement of biological function, but it can lead to beneficial changes in activity and toxicity profiles. acs.org The development of cubane-based analogues, including those derived from this compound, provides valuable data for understanding the steric and electronic requirements for a molecule's interaction with its biological target.

The following table presents a comparison of biological activity in selected phenyl-containing drugs and their cubane analogues.

| Original Compound (Phenyl-containing) | Cubane Analogue | Biological Target/Activity | Comparative Activity | Reference |

| Suberoylanilide hydroxamic acid (SAHA) | Cubane analogue of SAHA | Histone deacetylase inhibitor | Comparable IC50 values against tumor cells, less toxic to normal cells | acs.org |

| Morphine | N-cubylmethyl-normorphine | Opioid receptors | Improved binding over N-methyl, but less potent than N-allyl | acs.org |

| Benzyl (B1604629) benzoate | Cubane analogues of benzyl benzoate | Acaricide | Less potent than the original compound | acs.org |

Exploration in High-Energy Density Materials: Fundamental Energetic Properties

The highly strained cubane cage possesses an extraordinarily high positive heat of formation and density, making it a molecule of significant interest for the development of high-energy density materials (HEDMs). dtic.mil

Theoretical Assessment of Detonation Pressure and Velocity for Cubane Derivatives

Theoretical calculations are instrumental in predicting the energetic performance of novel compounds, guiding synthetic efforts toward the most promising candidates. Detonation pressure and velocity are key metrics for the performance of an explosive material. scielo.brresearchgate.net Computational studies on 1,4-disubstituted cubane derivatives have shown that these compounds can possess higher densities and superior ballistic properties compared to conventional fuels. nih.gov The introduction of explosophoric groups, such as nitro groups, onto the cubane skeleton is predicted to create exceptionally dense and powerful explosives. dtic.mil For instance, octanitrocubane is considered a "super-explosive" due to its predicted high density and strain energy.

Theoretical models, such as those based on the Kamlet-Jacobs equations, are used to estimate the detonation parameters of these energetic materials. scielo.br These calculations often reveal strong linear relationships between the number of energetic substituent groups and the resulting detonation performance. scielo.br

The table below shows a theoretical comparison of detonation properties for different types of energetic materials.

| Compound Type | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Reference |

| Hexadifluoroaminoprismane | > 11.0 | > 60.0 | scielo.br |

| RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) | ~8.75 (experimental) | ~34 (experimental) | scielo.br |

| CL-20 (Hexanitrohexaazaisowurtzitane) | ~9.5 (experimental) | ~42 (experimental) | scielo.br |

Synthetic Strategies Towards Energetic Derivatives of Cubane (excluding practical use/safety implications)

The synthesis of energetic cubane derivatives is a challenging endeavor that has led to the development of new synthetic methodologies. A primary goal is to introduce energy-rich and/or oxidizing groups onto the cubane framework. dtic.mil A key intermediate in the synthesis of many energetic cubanes is cubane-1,2,4,7-tetracarboxylic acid, which can be converted to other important precursors. dtic.mil

Synthetic strategies have focused on the preparation of polynitrocubanes and cubyl-N,N-dinitramino compounds. dtic.mil While the direct nitration of the cubane core can be difficult, functionalized cubanes provide a more viable route to these energetic materials. For example, the synthesis of 1,2,4,7-tetracyanocubane has been achieved, which serves as a precursor to other energetic derivatives. dtic.mil The development of these synthetic pathways is crucial for accessing a wider range of cubane-based HEDMs for further study. dtic.mil

Future Directions and Research Outlook for 8 Aminocubane 1 Carboxylic Acid Chemistry

Development of Novel and More Efficient Synthetic Routes to Functionalized Cubanes

A primary hurdle in the widespread application of cubane (B1203433) derivatives has been the complexity and cost of their synthesis. acs.org Many current routes to functionalized cubanes begin with commercially available cubane-1,4-dicarboxylate esters, which serve as key building blocks. acs.orgnih.gov However, accessing diverse substitution patterns, particularly those that are not 1,4-disubstituted, often requires lengthy and non-trivial synthetic sequences. youtube.com

Future research will undoubtedly focus on creating more versatile and efficient synthetic methodologies. Key areas of development include:

Late-Stage Functionalization: Developing methods to directly introduce functional groups onto the cubane core at a late stage of a synthesis is highly desirable. Recent progress in directed ortho-metalation and subsequent C–H arylation has demonstrated a programmable route to multiply arylated cubanes, a strategy that could potentially be adapted for other functional groups. rsc.org

Novel Coupling Chemistries: Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, but their application to the strained cubane system can be challenging, sometimes leading to skeletal rearrangements. acs.orgnih.gov Research into milder coupling conditions, such as the dual copper/photoredox catalysis reported by the MacMillan group, which avoids harsh oxidative addition steps, opens new avenues for functionalizing cubanes without decomposition. youtube.com

Metal-Halogen Exchange Optimization: The optimization of metal-halogen exchange reactions on iodinated cubanes has enabled the high-yield synthesis of a library of activated cubane nucleophiles, including the first examples of borylated and phosphorylated cubanes. acs.org Expanding the scope and functional group tolerance of these reactions, for instance using organozincates researchgate.net, will provide a wider array of building blocks for further elaboration.

These advancements will be crucial in making complex cubane derivatives like 8-aminocubane-1-carboxylic acid more accessible, thereby accelerating research into their properties and applications.

Exploration of Underexplored Reactivity and Transformation Pathways for Amine and Carboxylic Acid Functionalities on the Cubane Scaffold

The functional groups on a cubane scaffold generally exhibit predictable, well-behaved reactivity, similar to those on standard acyclic or alicyclic systems. ic.ac.uk For instance, the carboxylic acid groups on cubane-1,4-dicarboxylic acid can be converted into a variety of other functionalities using standard synthetic methods. ic.ac.uk However, the unique electronic properties and inherent strain of the cubane cage can subtly influence this reactivity.

For this compound, future research should systematically explore the transformation pathways of its amine and carboxylic acid moieties:

Amide and Peptide Synthesis: The carboxylic acid can be converted to an acyl chloride, typically using an agent like thionyl chloride, which can then react with an amine to form an amide. wikipedia.org Alternatively, direct coupling with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is a standard procedure for forming amide bonds. khanacademy.org Investigating the efficiency of these reactions on the cubane scaffold is essential for its use as a constrained amino acid analogue in peptide synthesis.

Esterification: Acid-catalyzed esterification (Fischer esterification) is a fundamental reaction of carboxylic acids. msu.edu The synthesis of methyl 8-(methoxycarbonyl)cubane-1-carboxylate demonstrates this applicability to the cubane system. synthonix.com A deeper understanding of the kinetics and equilibria of these reactions on the cubane core is warranted.

Amine Group Transformations: The primary amine of this compound can undergo a wide range of reactions, including alkylation, acylation, and formation of sulfonamides. These transformations allow for the attachment of various molecular probes, linkers, or other functional units, further expanding the utility of the core scaffold.

Intramolecular Reactions: The 1,8- (or 1,4-) disposition of the amino and carboxyl groups could facilitate intramolecular cyclization reactions under certain conditions, leading to novel heterocyclic systems fused to the cubane cage. Exploring the conditions for such reactions could provide access to new and complex molecular architectures.

A thorough investigation into these pathways will provide a robust chemical toolbox for chemists to precisely tailor the properties of this compound for specific applications.

Advanced Computational Predictions for Rational Design of Novel Cubane-Based Systems

Computational chemistry has become an indispensable tool for understanding and predicting the properties of novel molecules. For strained systems like cubane, theoretical calculations provide crucial insights into stability, geometry, and electronic structure that can guide synthetic efforts. researchgate.netmdpi.com

Future computational work in cubane chemistry will likely focus on several key areas:

Accurate Property Prediction: Using high-level quantum chemical methods like Density Functional Theory (DFT) and ab initio techniques (e.g., CCSD(T)), researchers can accurately predict properties such as bond lengths, bond angles, vibrational frequencies, and thermochemical data for complex cubane derivatives. mdpi.comnih.gov These calculations help validate experimental findings and predict the characteristics of yet-to-be-synthesized molecules.

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of reaction pathways, identifying transition states and intermediates. This is particularly valuable for understanding regioselectivity in reactions like the isomerization of cubanes to cuneanes or for predicting the feasibility of novel, untested transformations on the cubane scaffold. nih.gov

Rational Design of Functional Molecules: By simulating the properties of virtual libraries of cubane derivatives, researchers can rationally design molecules with optimized characteristics. For example, computational screening can identify candidates with specific electronic properties for materials science applications or predict the binding affinity of cubane-containing ligands to protein targets in drug discovery. nih.gov The design of novel hydrocarbons constructed by assembling cubane units, termed "cubanoids," showcases the power of this approach. researchgate.net

The synergy between advanced computational predictions and synthetic chemistry will accelerate the discovery of new cubane-based systems with tailored functions.

Expanding Applications in Emerging Fields of Materials Science and Supramolecular Chemistry

While the use of cubane as a benzene (B151609) bioisostere in medicinal chemistry is a major focus acs.orgyoutube.com, its rigid, well-defined three-dimensional structure makes it an attractive scaffold for materials science and supramolecular chemistry.

Future applications in these fields could include:

Advanced Polymers: Incorporating cubane units into polymer backbones or as pendant groups can create materials with unique properties. ic.ac.uk The rigidity of the cubane cage can lead to polymers with high thermal stability and well-defined architectures. It has been proposed that polymers of cubane derivatives could form the basis for a class of materials with intrinsically small electronic band gaps, potentially leading to conductive polymers without the need for doping. ic.ac.uk

Liquid Crystals: The rigid, rod-like nature of 1,4-disubstituted cubanes makes them ideal building blocks for liquid crystals. ic.ac.uk The predictable geometry allows for precise control over intermolecular interactions, which is critical for designing materials with specific liquid crystalline phases.

Supramolecular Assemblies: The defined shape and potential for functionalization make cubanes excellent components for supramolecular chemistry. They can act as rigid linkers in metal-organic frameworks (MOFs) or as building blocks for self-assembled structures. The formation of a co-crystal between C60 fullerene and cubane highlights its ability to participate in ordered solid-state structures. acs.org this compound, with its hydrogen-bonding amine and carboxylic acid groups, is particularly well-suited for directing the formation of predictable supramolecular networks.

Mechanochemistry: Recent studies have explored the mechanochemical reactivity of cubane, showing that mechanical force can induce reactions that are inaccessible thermally. duke.edu By incorporating cubane derivatives into polymers, it may be possible to create novel mechanosensitive or force-responsive materials.

Integration of this compound into New Paradigms of Molecular Engineering and Chemical Biology Research

The bifunctional nature of this compound, combining a rigid scaffold with two of the most important functional groups in biology and chemistry, positions it as a unique tool for advanced research.

Molecular Engineering: As a "molecular scaffold," cubane provides a rigid framework for the precise spatial arrangement of functional groups. researchgate.net this compound can serve as a cornerstone for building complex, three-dimensional molecular architectures. The amine and carboxyl groups can be orthogonally functionalized to attach different molecular components, creating sophisticated constructs for applications ranging from molecular machines to targeted delivery systems.

Chemical Biology: In chemical biology, conformationally restricted amino acids are valuable tools for studying protein structure and function. nih.gov this compound can be viewed as a highly constrained, non-natural amino acid. Its incorporation into peptides could be used to enforce specific secondary structures or to create rigid ligands for probing the active sites of enzymes or receptors. nih.gov The defined exit vectors of the substituents on the cubane cage offer a unique way to explore chemical space compared to more flexible, traditional amino acid side chains. acs.org

The integration of this unique building block into these cutting-edge fields promises to yield new insights into complex biological systems and enable the construction of next-generation functional molecular systems.

Q & A

Q. What are the optimal synthetic routes for 8-Aminocubane-1-carboxylic acid, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, including functionalization of the cubane core and subsequent carboxylation/amination. Key steps:

- Cubane precursor activation : Use halogenation (e.g., bromination) at the 8-position to enable nucleophilic substitution .

- Amination : Employ ammonia or protected amines under high-pressure conditions to introduce the amino group.

- Carboxylation : Utilize CO₂ insertion via Grignard or organometallic intermediates .

- Purity optimization : Monitor reactions using HPLC with UV detection (λ = 210–260 nm) and employ recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Impervious gloves (EN 374 standard), lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

- Waste disposal : Segregate as hazardous organic waste and incinerate under controlled conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT calculations : Optimize geometry using Gaussian or ORCA software to assess electron density distribution (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular dynamics : Simulate interactions with enzymes (e.g., cubane’s rigid structure vs. protein active-site flexibility) .

- Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes involved in neurotransmitter synthesis) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for cubane derivatives?

Methodological Answer:

- Batch standardization : Ensure consistent purity (>98% via HPLC) and stereochemical configuration across studies .

- Dose-response curves : Test activity across a wide concentration range (nM–mM) to identify off-target effects .

- Control experiments : Compare with structurally similar analogs (e.g., 8-Aminocubane-2-carboxylic acid) to isolate scaffold-specific effects .

Q. How does the stability of this compound vary under physiological conditions?

Methodological Answer:

- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and quantify degradation via LC-MS over 24–72 hours .